molecular formula C12H16O5S B7889720 (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Cat. No. B7889720
M. Wt: 272.32 g/mol
InChI Key: JOMHMWCSNNGYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16O5S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Corrosion Inhibitors : Certain compounds, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, showing significant effectiveness (Habib, Hassan, & El‐Mekabaty, 2014).

  • Antibacterial and Anti-inflammatory Agents : Sulfonamides bearing 1,4-benzodioxin rings, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, have shown potential as antibacterial agents and inhibitors of lipoxygenase, suggesting possible therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

  • Reactivity Studies : A study on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate explored its reactivity with various nucleophiles, providing insights into potential applications in synthetic chemistry (Forcellini, Hemelaere, Desroches, & Paquin, 2015).

  • Anti-corrosives for Aluminium : Compounds like 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate have been evaluated as unharmful inhibitors for aluminium corrosion, demonstrating significant anti-corrosive properties (Nesane, Mnyakeni-Moleele, & Murulana, 2020).

  • UV Curing Ink Applications : The use of sulfonate type acid amplifiers in UV curing inks has been researched, showing potential for enhancing the curing process in printing technologies (Lee, Kim, Son, & Cheon, 2006).

  • Radiosynthesis of Fluorine-18 Labeled Beta-Blockers : A study developed a method for fluorine-18 labeling of beta-blockers using a compound structurally related to 4-methylbenzenesulfonate, indicating applications in pharmaceuticals (Stephenson et al., 2008).

  • Inhibitory Effects on Stainless Steel Corrosion : A synthesized compound, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, demonstrated excellent inhibitory properties for aluminum corrosion in sulfuric acid, highlighting its potential as a corrosion inhibitor (Ehsani, Moshrefi, & Ahmadi, 2015).

properties

IUPAC Name

1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHMWCSNNGYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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